molecular formula C13H15NO B458998 Benzyl[1-(furan-2-yl)ethyl]amine CAS No. 143063-65-4

Benzyl[1-(furan-2-yl)ethyl]amine

Cat. No.: B458998
CAS No.: 143063-65-4
M. Wt: 201.26g/mol
InChI Key: MVUROKMDHJEIHM-UHFFFAOYSA-N
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Description

Benzyl[1-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C13H15NO . It contains a total of 31 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Furane .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a benzene ring, and an ethylamine group . The compound has a molecular weight of 201.26 . In terms of spectroscopy, the hydrogens attached to an amine show up at approximately 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : A study by Demir et al. (2003) described an enantioselective synthesis method for furan-2-yl amines, which are structurally similar to Benzyl[1-(furan-2-yl)ethyl]amine. This method could be relevant for producing chiral amines with potential pharmaceutical applications (Demir et al., 2003).

  • Catalytic Synthesis of Benzylamines : Research by Yan et al. (2016) focused on the sustainable catalytic synthesis of benzylamines, a category that includes this compound. These compounds are significant in the development of pharmaceutically active compounds (Yan et al., 2016).

  • Synthesis and Reactivity of Furan-2-yl Derivatives : Aleksandrov et al. (2017) studied the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This research highlights the reactivity of furan-2-yl compounds, which is relevant for understanding the chemical behavior of this compound (Aleksandrov et al., 2017).

  • Antibacterial and Antioxidant Activities of Furan-2-yl Compounds : A study by Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant activities of furan-2-yl compounds. This indicates potential biomedical applications for this compound and related structures (Sokmen et al., 2014).

  • Synthesis of Polyheterocyclic Compounds : Research by Zhang et al. (2017) on the photoinduced direct oxidative annulation of furan-2-yl compounds aligns with methods that could be used to synthesize complex structures involving this compound (Zhang et al., 2017).

  • Synthesis of Sulfonylated Furan Derivatives : Cui et al. (2018) developed a methodology for synthesizing sulfonylated furan derivatives, demonstrating the versatile chemical manipulation potential of furan-2-yl compounds (Cui et al., 2018).

Safety and Hazards

The safety information for Benzyl[1-(furan-2-yl)ethyl]amine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Properties

IUPAC Name

N-benzyl-1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUROKMDHJEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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